3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

This compound is a precisely substituted benzothiazole-piperazine hybrid with a 3-fluorobenzamide moiety, enabling distinct hydrogen-bonding and electronic interactions compared to 4-substituted or non-fluorinated analogs. Essential for SAR studies on FAAH, AChE, or kinase targets, where the meta-fluoro position is critical for target engagement. Use as a matched control in selectivity profiling or as a building block for SDHI fungicides. Avoid generic substitutions that risk non-reproducible results.

Molecular Formula C19H19FN4OS
Molecular Weight 370.45
CAS No. 1105252-05-8
Cat. No. B2525649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide
CAS1105252-05-8
Molecular FormulaC19H19FN4OS
Molecular Weight370.45
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C19H19FN4OS/c1-23-7-9-24(10-8-23)19-22-16-6-5-15(12-17(16)26-19)21-18(25)13-3-2-4-14(20)11-13/h2-6,11-12H,7-10H2,1H3,(H,21,25)
InChIKeyCZQQLTDRXKAZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-Fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide (CAS 1105252-05-8) for Focused Chemical Biology Research


3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide (CAS 1105252-05-8, MW 370.4 g/mol) is a synthetic benzothiazole derivative featuring a 4-methylpiperazine moiety at the 2-position and a 3-fluorobenzamide group at the 6-position [1]. This compound belongs to a broad class of benzothiazole-piperazine hybrids that have been explored as inhibitors of diverse targets, including fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE), as well as for fungicidal applications [2][3]. Its specific substitution pattern—a piperazine-appended benzothiazole core with a meta-fluoro benzamide—distinguishes it from closely related analogs, positioning it as a specialized tool for structure-activity relationship (SAR) studies.

Procurement Risks of Using Uncharacterized Analogs Instead of 3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide


The biological output of benzothiazole-piperazine hybrids is exquisitely sensitive to the substitution pattern on the benzamide ring. The specific combination of the 4-methylpiperazine group with the 3-fluorobenzamide moiety in this compound creates a distinct pharmacophore that cannot be replicated by readily available analogs. For instance, moving the fluorine from the meta to the para position or replacing it with a trifluoromethyl group fundamentally alters the electronic distribution and steric profile, which predictably shifts target binding and selectivity profiles [1][2]. Replacing the piperazine with simpler amine linkers, as seen in N-(1,3-benzothiazol-6-yl)-3-fluorobenzamide (CAS 922920-06-7), would eliminate critical hydrogen-bonding and basic amine interactions [3]. Simply sourcing a generic 'benzothiazole-piperazine' compound without verifying the exact substitution carries a high risk of obtaining a molecule with a different or unknown target engagement profile, thereby rendering SAR studies or biological assays non-reproducible.

Data-Driven Differentiator Guide for 3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide Against Key Analogs


Structural Differentiation: The Unique Impact of the 3-Fluorobenzamide and 4-Methylpiperazine Combination

In contrast to unsubstituted benzothiazole core analogs like N-(1,3-benzothiazol-6-yl)-3-fluorobenzamide (CAS 922920-06-7), the 4-methylpiperazine group at the 2-position of the target compound introduces a basic nitrogen and a constrained chair conformation, which are critical for engaging specific hydrogen bond acceptors or ionic pockets in target proteins [1][2]. Furthermore, the 3-fluoro substituent on the benzamide ring provides a distinct electrostatic profile compared to the 4-fluoro (para) analog (CAS not available, but a known analog series) or the 3-trifluoromethyl derivative (CAS not available, but listed in chemical supplier databases). A meta-fluoro substitution increases the dipole moment of the aromatic ring without the strong electron-withdrawing effects of a nitro or trifluoromethyl group, which can be crucial for fine-tuning binding affinity.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Class-Level Potency Context: Benzothiazole-Piperazines as FAAH Inhibitors

The benzothiazole core is a validated scaffold for potent FAAH inhibition. The J. Med. Chem. 2009 study reported that benzothiazole analog '3' (a non-piperazine, sulfonyl/piperidine containing analog) achieved an IC50 of 18 ± 8 nM against FAAH [1]. Closer to the target compound's chemotype, a related benzothiazole-piperazine derivative (structure unspecified in the search) showed an apparent IC50 of 0.025 nM against human FAAH expressed in CHO cells, while another reported a weaker inhibition with an IC50 of 256 nM [2]. The specific IC50 for 3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide has not been publicly disclosed in peer-reviewed literature, but its structural alignment with this known active series implies a high probability of interaction with the FAAH binding pocket, with potency likely modulated by the 3-fluorobenzamide tail.

Fatty Acid Amide Hydrolase Endocannabinoid System Enzyme Inhibition

Physicochemical Property Differentiation: Meta-Fluoro Impact on logP and Solubility

The meta-fluorine substitution on the benzamide ring of the target compound is predicted to confer a distinct lipophilicity profile compared to its para-fluoro or non-fluorinated analogs. The 4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide analog (CAS 1105252-02-5, C20H22N4OS, MW 366.5) has a higher carbon count and lacks the electronegative fluorine, leading to a higher predicted logP and lower aqueous solubility relative to the target compound . The meta-fluoro substitution generally adds 0.1–0.4 to the logP compared to a hydrogen atom, while increasing metabolic stability at the site of aromatic oxidation. The target compound's molecular formula (C19H19FN4OS) places it within the ideal 'lead-like' chemical space (MW < 400, moderate lipophilicity).

ADME Physicochemical Properties Drug-Likeness

High-Value Research Applications for 3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide


Chemical Probe for Mapping FAAH/AChE Active Site SAR

Given the established activity of benzothiazole-piperazine scaffolds against FAAH and AChE, this specific compound is a prime candidate for generating missing SAR data. Its unique 3-fluorobenzamide tail can be directly compared against the 4-methyl and 3-trifluoromethyl analogs to understand the electronic and steric requirements of the target's acyl-binding pocket. A comparative IC50 study against human recombinant FAAH or AChE would allow researchers to build more accurate QSAR models [1][2].

Negative Control or Tool Compound for Kinase and GPCR Panels

Benzothiazole derivatives are frequently identified as hits in kinase and GPCR screenings. Sourcing this specific compound as a potential 'inactive' control for a closely related, highly active lead is a valid procurement strategy. For example, if a 4-substituted analog shows potent kinase inhibition, this 3-fluoro version could be used to confirm that the activity is driven by the specific 4-position interaction. This demand is driven by the need for chemically similar but biologically orthogonal controls in selectivity profiling [1].

Fungicidal Lead Optimization Based on Bayer-Scaffold Chemistry

A patent from Bayer AG (US-7956009-B2) highlights 'fluorobenzothiazole derivatives of formula (I)' as key components of fungicidal combinations [3]. The target compound falls within the Markush structures of such patents. For agrochemical research groups, this compound is a valuable building block or comparator to develop novel succinate dehydrogenase inhibitors (SDHIs) or other phytopathogenic control agents, where the 3-fluoro substitution on the benzamide is a common motif to enhance phloem mobility and metabolic stability.

Quote Request

Request a Quote for 3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.